
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities This particular compound has a benzimidazole core with a carbonyl group at the 2-position and an N-methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide typically involves the reaction of 1H-benzimidazole-2-carboxylic acid with N-methylbenzamide. One common method is the condensation reaction under acidic conditions, where the carboxylic acid group of the benzimidazole reacts with the amine group of the N-methylbenzamide to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interfere with microbial cell processes.
Medicine: Explored for its potential as an anticancer agent, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzimidazole: Similar structure but with an amino group instead of the carbonyl group
Propiedades
Número CAS |
62367-29-7 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(1H-benzimidazole-2-carbonyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H13N3O2/c1-17-16(21)11-7-3-2-6-10(11)14(20)15-18-12-8-4-5-9-13(12)19-15/h2-9H,1H3,(H,17,21)(H,18,19) |
Clave InChI |
WHBPNEAGUQTSOP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
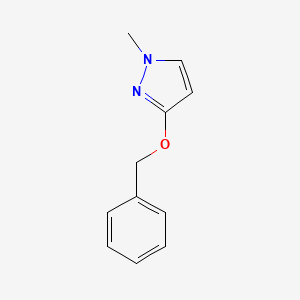
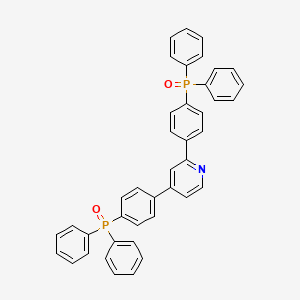
![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)
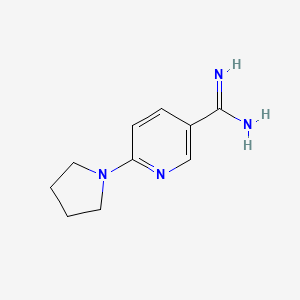
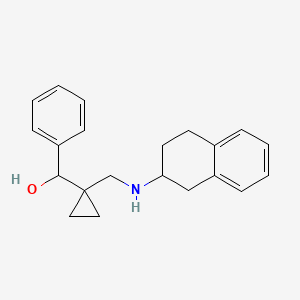
![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)
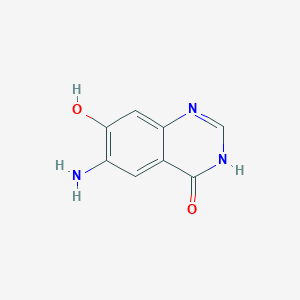
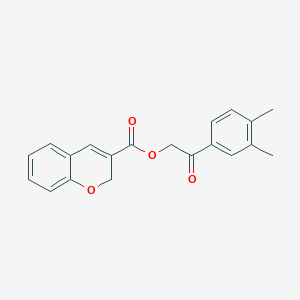
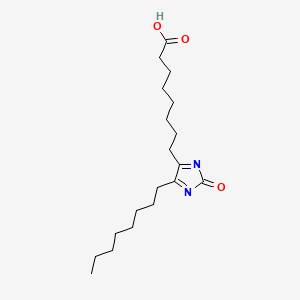
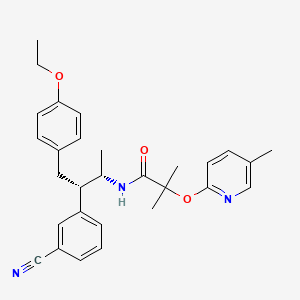
![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)
